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Compound of Interest

Compound Name: 4-Amino-2-methylisophthalonitrile

Cat. No.: B8614376 Get Quote

A detailed examination of the structural and vibrational properties of 4-methyl 3-

nitrobenzonitrile and 2-formyl benzonitrile through a synergistic approach of experimental

spectroscopy and theoretical computations.

This guide provides a comparative analysis of the vibrational spectra of two benzonitrile

derivatives, 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile, elucidated through Fourier

Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and

complemented by Density Functional Theory (DFT) calculations. This document is intended for

researchers, scientists, and professionals in the field of drug development and materials

science who are interested in the application of computational chemistry to predict and

understand the spectroscopic properties of organic molecules.

Experimental and Computational Methodologies
A combined experimental and theoretical approach provides a robust framework for the

analysis of the vibrational properties of molecules. The experimental spectra offer real-world

data, while computational methods allow for a detailed assignment of the vibrational modes.

Experimental Protocols
The experimental vibrational spectra for both 4-methyl 3-nitrobenzonitrile and 2-formyl

benzonitrile were obtained using FT-IR and FT-Raman spectroscopy.
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FT-IR Spectroscopy: The FT-IR spectra were recorded in the solid phase. The samples were

prepared using the KBr pellet technique. The spectral data was collected over the range of

4000-400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectra were also recorded on solid samples in

powder form. The spectral data was collected in the region of 4000-100 cm⁻¹.

Computational Protocols
The molecular structures of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile were

optimized, and their vibrational frequencies were calculated using Density Functional Theory

(DFT).

Software: All quantum chemical calculations were performed using the Gaussian 03W

program.

Method: The DFT calculations were carried out using the Becke's three-parameter hybrid

exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

Basis Set: The 6-311+G(2df,2p) basis set was employed for these calculations.[1]

Frequency Scaling: The calculated harmonic vibrational frequencies are often higher than

the experimental frequencies due to the neglect of anharmonicity and the use of a finite

basis set. To achieve a better agreement with the experimental data, the calculated

frequencies are typically scaled.

Workflow for DFT and Vibrational Spectra Analysis
The following diagram illustrates the general workflow for the analysis of benzonitrile

derivatives, combining experimental and computational techniques.
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The following tables summarize the experimental and calculated (scaled) vibrational

frequencies for key functional groups of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile.

The assignments are based on the potential energy distribution (PED) from the DFT

calculations.

Table 1: Vibrational Frequencies of 4-methyl 3-
nitrobenzonitrile (cm⁻¹)

Vibrational Mode
Experimental (FT-
IR)

Experimental (FT-
Raman)

Calculated (DFT)

C≡N stretching 2235 2237 2236

NO₂ asymmetric

stretching
1535 1533 1534

NO₂ symmetric

stretching
1355 1354 1355

C-H stretching

(aromatic)
3085 3088 3086

C-H stretching (methyl

group)
2928 2930 2929

C-C stretching (ring) 1610, 1585 1612, 1587 1611, 1586

Table 2: Vibrational Frequencies of 2-formyl benzonitrile
(cm⁻¹)
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Vibrational Mode
Experimental (FT-
IR)

Experimental (FT-
Raman)

Calculated (DFT)

C≡N stretching 2230 2232 2231

C=O stretching

(aldehyde)
1705 1703 1704

C-H stretching

(aldehyde)
2860 2862 2861

C-H stretching

(aromatic)
3070 3072 3071

C-C stretching (ring) 1600, 1575 1602, 1577 1601, 1576

Discussion and Comparison
The comparative analysis of the experimental and theoretical vibrational spectra of 4-methyl 3-

nitrobenzonitrile and 2-formyl benzonitrile reveals a good correlation between the two sets of

data.[1]

C≡N Stretching Vibration: The characteristic nitrile stretching vibration is observed at a

slightly higher wavenumber in 4-methyl 3-nitrobenzonitrile compared to 2-formyl benzonitrile.

This can be attributed to the electronic effects of the substituents on the benzene ring. The

nitro group is a strong electron-withdrawing group, which can influence the electron density

of the nitrile group.

Substituent Group Vibrations: The vibrational modes corresponding to the nitro group (NO₂)

in 4-methyl 3-nitrobenzonitrile and the formyl group (CHO) in 2-formyl benzonitrile are clearly

identified in both the experimental and calculated spectra. The asymmetric and symmetric

stretching vibrations of the NO₂ group and the C=O and C-H stretching vibrations of the CHO

group are in good agreement with the expected values.

Aromatic Ring Vibrations: The C-H and C-C stretching vibrations of the benzene ring are

observed in their characteristic regions for both molecules. The positions of these bands are

influenced by the nature and position of the substituents.
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Conclusion
The integrated approach of experimental FT-IR and FT-Raman spectroscopy with DFT

calculations provides a powerful tool for the detailed analysis of the vibrational spectra of

benzonitrile derivatives. The good agreement between the experimental and scaled theoretical

data validates the computational methodology employed. This comparative study demonstrates

how subtle changes in the molecular structure, such as the nature of the substituent groups,

are reflected in the vibrational spectra, offering valuable insights for the characterization and

identification of these compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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